

Early Clinical Trial Data on MRTX849: A Technical Guide for Researchers

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This in-depth guide provides a comprehensive overview of the early clinical trial data for MRTX849 (adagrasib), a potent and selective inhibitor of the KRAS G12C mutation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway

MRTX849 is a small molecule inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state.[1] By doing so, MRTX849 effectively blocks the downstream signaling through the RAS/MAPK pathway, which is crucial for cell growth, proliferation, and survival.[2][3] The inhibition of this pathway ultimately leads to the suppression of tumor cell growth and induction of apoptosis in KRAS G12C-mutant cancers.[1]





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MRTX849 Mechanism of Action in the KRAS G12C Signaling Pathway.

Early Clinical Trial Data: The KRYSTAL-1 Study

The primary source of early clinical data for MRTX849 comes from the Phase 1/2 KRYSTAL-1 trial (NCT03785249). This multicohort study was designed to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[3][4][5][6]

Efficacy Data

The following tables summarize the key efficacy outcomes from the KRYSTAL-1 trial across different patient cohorts.

Table 1: Efficacy of MRTX849 in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)

Endpoint	Pooled Phase 1/1b & 2 Cohorts (N=132)[1]		
Objective Response Rate (ORR)	44%		
Disease Control Rate (DCR)	81%		
Median Duration of Response (DOR)	12.5 months		
Median Progression-Free Survival (PFS)	6.9 months		
Median Overall Survival (OS)	14.1 months		

Table 2: Efficacy of MRTX849 in KRAS G12C-Mutant Colorectal Cancer (CRC) and Other Solid Tumors



Tumor Type	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Duration of Response (DOR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
Colorectal Cancer (CRC) (in combination with cetuximab)	34.0%[4][7]	85.1%[4][7]	5.8 months[4] [7]	6.9 months[7]	15.9 months[7]
Pancreatic Ductal Adenocarcino ma (PDAC)	33.3%	81.0%	Not Reported	5.4 months	8.0 months
Biliary Tract Cancer (BTC)	41.7%	91.7%	Not Reported	8.6 months	15.1 months
Other Solid Tumors (Pooled)	35.1%	86.0%	5.3 months	Not Reported	Not Reported

Safety and Tolerability

Treatment-related adverse events (TRAEs) were common but generally manageable. The most frequently reported TRAEs are summarized below.

Table 3: Common Treatment-Related Adverse Events (Any Grade) in the KRYSTAL-1 Trial



Adverse Event	Frequency (Any Grade)[1] [5][7]	Frequency (Grade 3/4)[5] [7]
Nausea	49.2% - 80.0%	2.1%
Diarrhea	47.6% - 72.0%	1.1%
Vomiting	39.7% - 51.5%	0%
Fatigue	40.0% - 45.0%	1.1% - 15.0%
Dermatitis Acneiform	47.9%	2.1%
Hypomagnesemia	28.7%	2.1% (Grade 3), 1.1% (Grade 4)
Headache	26.6%	3.2%
Rash	22.3%	2.1%

Experimental Protocols Study Design and Patient Population

The KRYSTAL-1 trial was a Phase 1/2, multicenter, open-label study.[6][8] The Phase 1 portion involved a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1] The Phase 2 portion consisted of multiple expansion cohorts to evaluate the efficacy and safety of MRTX849 in various KRAS G12C-mutant solid tumors.[6]

Key Inclusion Criteria:

- Histologically confirmed diagnosis of a solid tumor malignancy with a KRAS G12C mutation.
- Unresectable or metastatic disease.[9]
- Patients must have received at least one prior systemic therapy.[7]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[7]



Adequate organ function.[9]

Key Exclusion Criteria:

- History of intestinal disease or major gastric surgery likely to alter absorption.
- Active brain metastases (stable, treated brain metastases were allowed).[7]
- Other active cancers.[9]

Dosing and Administration

The recommended Phase 2 dose of MRTX849 was established at 600 mg administered orally twice daily.[1]

Efficacy and Safety Assessments

- Tumor Response: Tumor assessments were performed every 6 weeks using computed tomography (CT) or magnetic resonance imaging (MRI).[5] Objective response and disease progression were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1][8]
- Safety: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[5]

Pharmacokinetic (PK) Analysis

Serial plasma samples were collected to characterize the pharmacokinetic profile of MRTX849. [5] A single-dose PK lead-in period of 96 hours was conducted in selected patients.[5] Key PK parameters evaluated included:

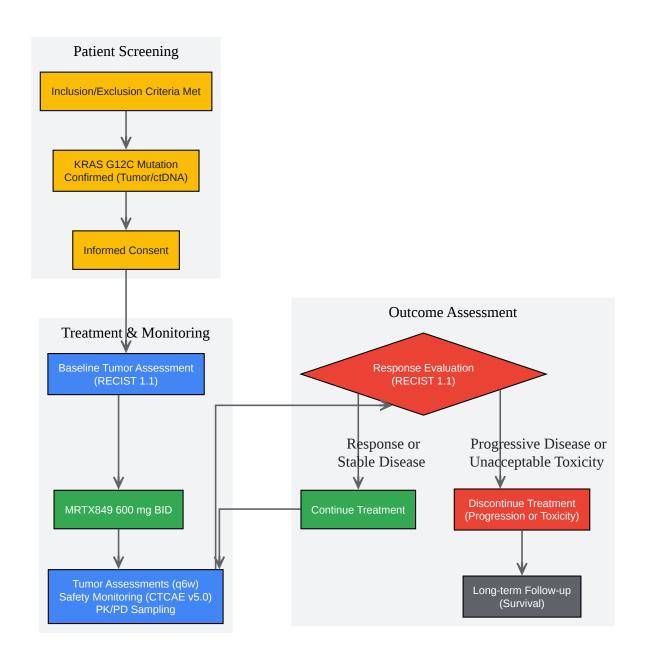
- Time to maximum plasma concentration (Tmax)
- Maximum plasma concentration (Cmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)[1]



Molecular Testing

The presence of a KRAS G12C mutation was a key inclusion criterion. This was confirmed in tumor tissue or circulating tumor DNA (ctDNA) using polymerase chain reaction (PCR) or next-generation sequencing (NGS) based assays.[5] Both local and central laboratory testing were utilized to confirm the mutation status.





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Generalized Experimental Workflow for a Patient in the KRYSTAL-1 Trial.



Conclusion

The early clinical data from the KRYSTAL-1 trial demonstrate that MRTX849 (adagrasib) is a promising therapeutic agent for patients with KRAS G12C-mutant solid tumors, showing significant clinical activity and a manageable safety profile. The detailed experimental protocols from this study provide a solid foundation for future research and clinical development in this area. Further investigations, including combination therapies and explorations in earlier lines of treatment, are ongoing to fully elucidate the potential of this targeted therapy.

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